hexanitrito-kappa(6)N-platinate(2-)

Description

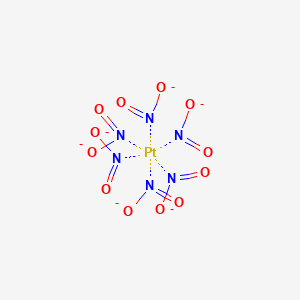

Hexanitrito-κ⁶N-platinate(2−) is a platinum(II) coordination complex featuring six nitrito (NO₂⁻) ligands arranged in a hexadentate κ⁶N configuration. This structure implies that all six nitrogen atoms from the nitrito ligands coordinate to the platinum center, forming an octahedral geometry. Such complexes are rare due to the steric and electronic challenges of accommodating six nitrito ligands in a single coordination sphere. Nitrito ligands can bind via nitrogen (κN) or oxygen (κO), but the κ⁶N mode observed here is distinctive, emphasizing nitrogen's role as the donor atom . The compound’s stability and reactivity are influenced by the strong-field nature of nitrito ligands and the +2 oxidation state of platinum, which favors low-spin configurations .

Properties

Molecular Formula |

N6O12Pt-6 |

|---|---|

Molecular Weight |

471.12 g/mol |

IUPAC Name |

platinum;hexanitrite |

InChI |

InChI=1S/6HNO2.Pt/c6*2-1-3;/h6*(H,2,3);/p-6 |

InChI Key |

QBDXUNODONCGLR-UHFFFAOYSA-H |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Pt] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ligand Coordination Modes

- Hexanitrito-κ⁶N-platinate(2−) : Six nitrito ligands bind exclusively through nitrogen atoms (κN), forming a rare octahedral geometry. This contrasts with pentaamminenitrito-O-cobalt(III) (from ), where nitrito ligands bind via oxygen (κO), resulting in different electronic and geometric properties .

- Hexaiododiplatinate(II) ([Pt₂(μ-I)₂I₄]²⁻) : A binuclear platinum complex with bridging and terminal iodide ligands. Terminal Pt–I bond lengths (2.65–2.70 Å) are shorter than bridging bonds (2.80–2.85 Å), reflecting differences in bonding strength . In contrast, hexanitrito-κ⁶N-platinate(2−) likely exhibits uniform Pt–N bond lengths due to equivalent ligand environments.

Oxidation States and Geometry

- Hexaammineplatinum(IV) Chloride ([Pt(NH₃)₆]Cl₄) : Platinum(IV) in an octahedral geometry with six ammine ligands. The +4 oxidation state increases Lewis acidity compared to platinum(II) in hexanitrito-κ⁶N-platinate(2−), altering redox stability and ligand substitution kinetics .

- Oxaliplatin-Related Compounds : Platinum(II) complexes like [SP-4-2-(1R-trans)]-(1,2-cyclohexanediamine-κN,κN′)diiodoplatinum () adopt square planar geometries, contrasting with the octahedral structure of hexanitrito-κ⁶N-platinate(2−) .

Table 1: Structural Parameters of Selected Platinum Complexes

Stability and Reactivity

- Hexanitrito-κ⁶N-platinate(2−) : The strong-field nitrito ligands stabilize the low-spin d⁸ configuration of Pt(II), reducing susceptibility to ligand displacement. This contrasts with hexaammineplatinum(IV) , which undergoes facile reduction to Pt(II) .

- [Pt₂(μ-I)₂I₄]²⁻: Exhibits supramolecular interactions via iodide bridges, enabling applications in crystal engineering. Hexanitrito-κ⁶N-platinate(2−) may lack such bridging motifs due to monodentate nitrito ligands .

Spectroscopic and Computational Insights

- Vibrational Spectroscopy : Nitrito ligands in κN mode display distinct N–O stretching frequencies (~1300–1400 cm⁻¹), differing from κO-bound nitrito (~1200–1250 cm⁻¹) .

- Theoretical Studies: For [Pt₂(μ-X)₂X₄]²⁻ (X = Cl, Br, I), computational models reveal that bridging halides increase electron density at Pt centers, affecting redox potentials. Similar analyses for hexanitrito-κ⁶N-platinate(2−) could predict its electronic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.